2-(2-(1H-indole-3-carboxamido)acetamido)-N,N,4-trimethylthiazole-5-carboxamide
Description
This compound features a thiazole-5-carboxamide core substituted with N,N,4-trimethyl groups and linked via acetamido bridges to an indole-3-carboxamido moiety.
Properties
IUPAC Name |
2-[[2-(1H-indole-3-carbonylamino)acetyl]amino]-N,N,4-trimethyl-1,3-thiazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N5O3S/c1-10-15(17(26)23(2)3)27-18(21-10)22-14(24)9-20-16(25)12-8-19-13-7-5-4-6-11(12)13/h4-8,19H,9H2,1-3H3,(H,20,25)(H,21,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQEUPHVTYAQTDC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)NC(=O)CNC(=O)C2=CNC3=CC=CC=C32)C(=O)N(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary targets of this compound are bacterial and fungal species. It has been reported that indole-3-carboxamido-polyamine conjugates exhibit intrinsic activity towards these organisms.
Mode of Action
The compound interacts with its targets by disrupting their cellular membranes. This disruption could be a mechanism of action of both intrinsic antimicrobial activities and antibiotic potentiation.
Biochemical Pathways
It is known that the compound has the ability to enhance the action of doxycycline toward the gram-negative bacteria pseudomonas aeruginosa.
Pharmacokinetics
The compound’s solubility in various organic solvents suggests that it may have good bioavailability.
Result of Action
The compound exhibits antimicrobial and antibiotic-potentiating activities. It has been found to be particularly effective against Staphylococcus aureus, Acinetobacter baumannii, and Cryptococcus neoformans.
Action Environment
The compound’s action, efficacy, and stability can be influenced by various environmental factors. For example, it is soluble in most organic solvents, such as chloroform, dimethyl sulfoxide, and ethanol, but insoluble in water. Therefore, the compound’s action may be affected by the solvent environment. Additionally, the compound should be stored at 2-8°C to maintain its stability.
Biological Activity
The compound 2-(2-(1H-indole-3-carboxamido)acetamido)-N,N,4-trimethylthiazole-5-carboxamide is a synthetic derivative that combines an indole moiety with a thiazole structure. This unique combination has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology.
Chemical Structure and Properties
The molecular formula for this compound is , and it has a molecular weight of approximately 318.4 g/mol. The structural characteristics contribute to its interaction with biological targets, which are crucial for its pharmacological activity.
Research indicates that compounds containing indole and thiazole functionalities often interact with various biological pathways, including those involved in cell proliferation and apoptosis. The specific mechanism of action for this compound is not fully elucidated, but it is hypothesized to involve:
- Inhibition of Kinases : Similar compounds have shown activity against kinases such as EGFR and CDK2, which are pivotal in cancer cell growth regulation.
- Induction of Apoptosis : The compound may trigger apoptotic pathways through the modulation of pro-apoptotic and anti-apoptotic proteins (e.g., Bax and Bcl-2) and activation of caspases.
Antiproliferative Activity
In vitro studies have demonstrated the antiproliferative effects of related indole derivatives against various cancer cell lines, including MCF-7 (breast cancer) and KNS42 (malignant brain tumor). For instance, compounds similar to the target compound exhibited GI50 values ranging from 0.95 µM to 1.50 µM against MCF-7 cells, indicating potent antiproliferative activity comparable to established chemotherapeutics like doxorubicin .
| Compound | Cell Line | GI50 (µM) | Mechanism |
|---|---|---|---|
| 5i | MCF-7 | 1.35 | EGFR/CDK2 inhibition |
| 5d | KNS42 | 0.33 | Apoptosis induction |
| Doxorubicin | MCF-7 | 1.13 | DNA intercalation |
Apoptotic Induction
Studies have highlighted that the compound influences apoptotic markers significantly. Increased levels of caspases (3, 8, and 9) and Cytochrome C were observed, suggesting that the compound effectively promotes apoptosis in cancer cells .
Case Studies
- Breast Cancer Cell Line Study : In a comparative study involving several indole derivatives, the compound demonstrated significant cytotoxicity against MCF-7 cells with a notable increase in apoptotic markers after treatment.
- Malignant Brain Tumor Evaluation : Another study focused on KNS42 cells revealed that the compound effectively reduced cell viability with an IC50 value of 0.33 µM, indicating its potential as an anticancer agent .
Comparison with Similar Compounds
Core Structure and Substituents
The table below summarizes key structural differences between the target compound and analogs identified in the evidence:
Physicochemical Properties
- Hydrogen Bonding : Multiple amide bonds in the target compound enhance hydrogen-bonding capacity, which may improve target binding but reduce solubility compared to ether-linked analogs (e.g., ND-11564 in ) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
